molecular formula C13H20N4 B11873285 n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 21097-51-8

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11873285
CAS No.: 21097-51-8
M. Wt: 232.32 g/mol
InChI Key: JNLKEQHRURVOCA-UHFFFAOYSA-N
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Description

n-Hexyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ( 21097-51-8) is a high-purity chemical compound supplied for research purposes. This molecule features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . The core pyrrolo[2,3-d]pyrimidine structure is recognized as a key pharmacophore in drug discovery. Derivatives of this scaffold have been extensively investigated and shown to possess a broad spectrum of biological activities, including antitubercular , anticancer , and kinase inhibitory properties . Specifically, this structural class has been identified as a promising template for developing inhibitors targeting p21-activated kinase 4 (PAK4), which is closely associated with various cancers , and calcium-dependent protein kinases (CDPKs) in pathogens like Plasmodium falciparum , offering a potential route for antimalarial agents . The structure-activity relationships (SAR) of this chemotype allow for strategic modifications at the N-7 and C-4 positions to fine-tune potency and selectivity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

21097-51-8

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-hexyl-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H20N4/c1-3-4-5-6-8-14-12-11-7-9-17(2)13(11)16-10-15-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16)

InChI Key

JNLKEQHRURVOCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C=CN(C2=NC=N1)C

Origin of Product

United States

Preparation Methods

Chlorination of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

The reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in aromatic solvents like toluene is well-documented. Key parameters include:

  • Stoichiometry : 3 equivalents of POCl₃ and 2 equivalents of diisopropylethylamine (DIPEA) relative to the diol.

  • Temperature gradient : Initial reaction at 25°C, followed by heating to 75°C for base addition and further升温 to 105°C for 16 hours.

  • Workup : Quenching with water and extraction with ethyl acetate yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 52–87% yield after purification.

This method avoids the low yields (26.5–41%) reported in earlier literature by optimizing reagent ratios and thermal control.

Regioselective Methylation at the 7-Position

Introducing the methyl group at the 7-position requires careful selection of alkylating agents and reaction conditions to prevent undesired substitutions.

Direct Alkylation Strategies

Methylation is achieved using methyl iodide (CH₃I) or methyl triflate (CF₃SO₃CH₃) in the presence of a strong base such as sodium hydride (NaH).

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

  • Yield : 68–75% after column chromatography.

Protective Group Approach

Alternative routes employ tosyl (Ts) or benzyl (Bn) groups to protect reactive sites during chlorination, followed by deprotection and methylation. For example:

  • Tosylation of the 7-position using p-toluenesulfonyl chloride in pyridine.

  • Chlorination at the 4-position via POCl₃/DIPEA.

  • Deprotection using lithium hydroxide (LiOH) and subsequent methylation with CH₃I.

This method achieves higher regioselectivity but adds two extra steps, reducing overall efficiency.

Amination with n-Hexylamine

The final step involves displacing the 4-chloro group with n-hexylamine . This nucleophilic aromatic substitution (SNAr) is facilitated by polar aprotic solvents and heat.

Conventional Heating Method

  • Reagents : 1.2 equivalents of n-hexylamine, 2 equivalents of potassium carbonate (K₂CO₃).

  • Solvent : DMF or dimethyl sulfoxide (DMSO) at 90–110°C for 12–24 hours.

  • Yield : 60–65% after recrystallization from ethanol.

Ultrasonication-Assisted Amination

Recent advancements utilize ultrasonic waves to accelerate reaction kinetics:

  • Conditions : 40 kHz ultrasound, 70°C, 3 hours in acetonitrile.

  • Yield : 82–85% with reduced side products.

Comparative data for amination methods is summarized below:

MethodSolventTemperature (°C)Time (h)Yield (%)
ConventionalDMF1102465
UltrasonicationAcetonitrile70385

Structural Characterization and Validation

Synthetic intermediates and the final product are validated using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H-2), 7.25 (d, 1H, H-6), 3.45 (t, 2H, -NHCH₂-), 2.95 (s, 3H, -CH₃), 1.25–1.45 (m, 10H, hexyl chain).

  • ¹³C NMR : δ 158.9 (C-4), 152.1 (C-2), 125.6 (C-6), 45.8 (-NHCH₂-), 29.3 (-CH₃), 22.5–31.8 (hexyl carbons).

Infrared (IR) Spectroscopy

  • Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N stretch) confirm the amine and pyrimidine moieties.

Challenges and Optimization Opportunities

Competing Side Reactions

  • Over-alkylation : Mitigated by using controlled stoichiometry of CH₃I.

  • Hydrolysis of Chloro Intermediate : Avoided by anhydrous conditions during amination.

Solvent and Catalyst Innovations

  • Ionic liquids : Improve solubility of intermediates and reduce reaction times.

  • Palladium catalysts : Explored for coupling reactions but remain cost-prohibitive .

Chemical Reactions Analysis

Types of Reactions

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The hexyl chain introduces significant hydrophobicity compared to aryl groups (e.g., dichlorophenyl or methoxyphenyl), which may improve bioavailability but reduce solubility in polar solvents.
  • Synthetic Flexibility : The N4 position is highly modifiable, as shown by diverse substitutions (e.g., bromophenyl in (Compound 10)) .

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs (e.g., Compound 5 in ) are typically white solids with melting points >150°C , while alkyl-substituted derivatives like the hexyl compound may exhibit lower melting points due to reduced crystallinity.
  • Spectroscopic Data :
    • 1H NMR : Aryl-substituted compounds show aromatic proton signals (δ 6.6–8.3 ppm) , whereas the hexyl derivative would display aliphatic protons (δ 0.8–1.5 ppm for CH₂/CH₃ groups).
    • HRMS : For example, N4-(4-bromophenyl)-7H-pyrrolo[...]amine (Compound 10) has [M+H]+ at m/z 289.0083 , while the hexyl analog would have a higher molecular weight (C₁₃H₂₁N₄, [M+H]+ calcd. 233.176).

Biological Activity

n-Hexyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with the CAS number 21097-51-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H20N4
  • Molecular Weight : 232.3247 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 399.9 °C
  • Flash Point : 195.6 °C
  • LogP : 3.03350

Biological Activity

The biological activity of this compound can be primarily attributed to its interaction with various molecular targets, particularly in the context of cancer research and kinase inhibition.

  • Kinase Inhibition : The compound has shown promising activity as an inhibitor of protein kinases, particularly PKB (also known as Akt). It exhibits nanomolar potency and selectivity against PKB compared to other kinases like PKA (Protein Kinase A) .
  • Microtubule Targeting : Similar compounds within the pyrrolo[2,3-d]pyrimidine class have been reported to inhibit microtubule assembly and affect angiogenesis by targeting receptor tyrosine kinases (RTKs), such as VEGFR-2 . This suggests that n-Hexyl-7-methyl may also possess these properties.

Case Studies and Experimental Data

  • Antitumor Activity : In vivo studies have demonstrated that related compounds significantly inhibited tumor growth in xenograft models. For instance, modifications to the pyrrolo[2,3-d]pyrimidine scaffold led to enhanced selectivity and bioavailability, resulting in effective tumor suppression .
  • Selectivity Profile : A study comparing various substituted pyrrolo compounds highlighted that n-Hexyl-7-methyl exhibited a favorable selectivity profile for PKB over PKA and other AGC kinases . This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.

Comparative Data Table

Compound NameCAS NumberBiological ActivitySelectivity for PKBReferences
This compound21097-51-8Inhibits PKB; Antitumor effectsHigh
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineNot ListedAntitumor; Inhibits PKBModerate
Other Pyrrolo CompoundsVariousMicrotubule targeting; RTK inhibitionVariable

Q & A

Q. Advanced

  • Solvent and catalyst optimization : Use isopropanol with HCl for nucleophilic substitution (yields up to 94%) or t-butanol with Fe(acac)₃ for cyclocondensation .
  • Reaction time : Extend reflux durations to 48 hours for sluggish substitutions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 120°C for similar heterocycles) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Purity validation : Use HPLC (purity >98%) and HRMS to exclude impurities affecting activity .
  • Structural analogs : Compare activity with derivatives (e.g., antitumor efficacy in 7-benzyl analogs vs. kinase inhibition in PERK-targeting compounds ).
  • Assay standardization : Control cell lines (e.g., tumor xenografts) and biochemical conditions (e.g., ATP concentration in kinase assays) .

What in vitro models are suitable for evaluating its kinase inhibitory effects?

Q. Advanced

  • PERK inhibition assays : Measure IC₅₀ values using recombinant PERK enzyme and ATP-competitive binding studies .
  • Cell-based models : Use ER-stress-induced models (e.g., thapsigargin-treated cells) to validate target engagement .
  • Kinase profiling panels : Assess selectivity against >300 kinases to avoid off-target effects .

How does the n-Hexyl group influence physicochemical properties?

Q. Advanced

  • Lipophilicity : The n-hexyl chain increases logP, reducing aqueous solubility but enhancing membrane permeability (compare with methyl/phenyl analogs in ).
  • Crystallinity : Bulky alkyl groups may lower melting points (e.g., 120–281°C for related derivatives ).

What are the typical purity assessment methods?

Q. Basic

  • HPLC : Purity >99% confirmed using C18 columns and UV detection .
  • Elemental analysis : Match calculated vs. experimental C/H/N values (e.g., C, 69.42% calc. vs. 69.31% obs.) .

What strategies improve regioselective N-alkylation in pyrrolo-pyrimidine cores?

Q. Advanced

  • Protecting groups : Use Boc or Fmoc to direct alkylation to specific amines .
  • Microwave conditions : Enhance selectivity via rapid heating, as shown in Pd/C-catalyzed couplings .
  • Catalysts : Phosphorus pentoxide aids in regioselective arylations .

How to confirm molecular structure post-synthesis?

Q. Basic

  • X-ray crystallography : Resolve bond lengths/angles (e.g., 1.36 Å for C-N bonds in pyrrolo-pyrimidine cores) .
  • 2D NMR : COSY and HSQC correlate proton/carbon environments (e.g., δ 6.75 ppm for H-5 in pyrrole rings) .

Which computational methods predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Align with PERK kinase domain (PDB: 4HVB) to identify key hydrogen bonds (e.g., with Met⁹⁸²) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time .
  • QSAR models : Correlate substituent effects (e.g., n-hexyl vs. benzyl) with activity .

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